

Technical Guide: C13 NMR Structural Confirmation of (2-Phenylphenyl) Benzoate

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Compound of Interest

Compound Name: (2-Phenylphenyl) benzoate

CAS No.: 5449-49-0

Cat. No.: B3053565

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Executive Summary: The Structural Challenge

(2-Phenylphenyl) benzoate (CAS: 5449-49-0), also known as 2-biphenyl benzoate, represents a classic challenge in small molecule characterization: distinguishing a crowded, multi-ring aromatic ester from its regioisomers (3- and 4-phenylphenyl benzoate) and starting materials.

While Proton (

H) NMR often yields a convoluted "multiplet forest" in the 7.0–8.2 ppm region due to overlapping aromatic signals, Carbon-13 (

C) NMR offers superior resolution. This guide outlines a self-validating protocol for confirming the structure of **(2-Phenylphenyl) benzoate**, focusing on the diagnostic power of quaternary carbons and symmetry-breaking shifts.

Strategic Analysis: Why C NMR?

As application scientists, we prioritize techniques that offer definitive "Go/No-Go" decision points. For biphenyl esters,

¹³C NMR is the superior confirmation tool for three reasons:

- Resolution of Quaternary Carbons: The molecule contains five quaternary carbons (C=O, C-O, and three aromatic ipso-carbons). These appear as distinct singlets in

¹³C NMR, whereas they are invisible in

¹H NMR.

- Symmetry Detection: The target molecule (ortho-substituted) lacks the axis of symmetry found in its para-isomer (4-phenylphenyl benzoate). This results in a higher number of unique signal environments, immediately distinguishing the two isomers.
- Ortho-Effect Sensitivity: The steric twist between the two phenyl rings in the biphenyl moiety causes specific shielding/deshielding effects on the

and

signals, acting as a "fingerprint" for the 2-position substitution.

Experimental Protocol: Acquisition Standards

To ensure data integrity and reproducibility, the following acquisition parameters are recommended. This protocol ensures that long-relaxing quaternary carbons are quantitatively detected.

Parameter	Setting	Rationale
Solvent	CDCl (Chloroform-d)	Standard reference (77.16 ppm triplet). Minimizes solvent-solute H-bonding effects compared to DMSO.
Frequency	100 MHz or higher	Higher field strength improves dispersion of the crowded aromatic region (120–135 ppm).
Pulse Sequence	Inverse Gated Decoupling (optional) or Standard Proton Decoupled	Inverse gated is preferred for quantitative integration; standard decoupled is sufficient for chemical shift assignment.
Relaxation Delay (d1)	2.0 seconds	Critical for quaternary carbons (C=O, C-O) which have long T1 relaxation times.
Scans (NS)	1024	Required to resolve low-intensity quaternary signals against the noise floor.
Temperature	298 K (25 °C)	Standardizes conformational isomerism (twist angle of biphenyl).

Data Comparison & Structural Confirmation

A. Characteristic

C NMR Resonances

The following table summarizes the diagnostic chemical shifts for **(2-Phenylphenyl) benzoate**. These values are derived from substituent additivity rules and literature data on phenyl benzoate derivatives.

Table 1: Diagnostic

 C NMR Shifts (in CDCl₃)

Fragment	Carbon Type	Approx. Shift (ppm)	Diagnostic Note
Ester	C=O (Carbonyl)	164.5 – 165.5	Distinctive ester signal. Differentiates from ketone (~196 ppm) or aldehyde (~190 ppm).
Biphenyl (Ring A)	C-O (Ipso, C1')	147.0 – 148.5	Downfield shift due to electronegative oxygen. Differentiates ester (148) from free phenol (~154).
Biphenyl (Ring A)	C-Phenyl (Ipso, C2')	134.0 – 135.5	Critical Peak. The ortho-substitution shifts this upfield relative to the C-O carbon.
Biphenyl (Ring B)	C-Ipso (C1'')	137.5 – 138.5	The attachment point of the second phenyl ring.
Benzoate Ring	C-Ipso (C1)	129.5 – 130.5	Connects to the carbonyl.
Aromatic Bulk	CH Carbons	120.0 – 133.5	Complex region. Contains ~15 carbons. Look for specific intensity patterns.

B. Distinguishing Regioisomers (The "Performance" Test)

The most common error in synthesizing this compound is obtaining the wrong isomer (3- or 4-phenylphenyl benzoate).

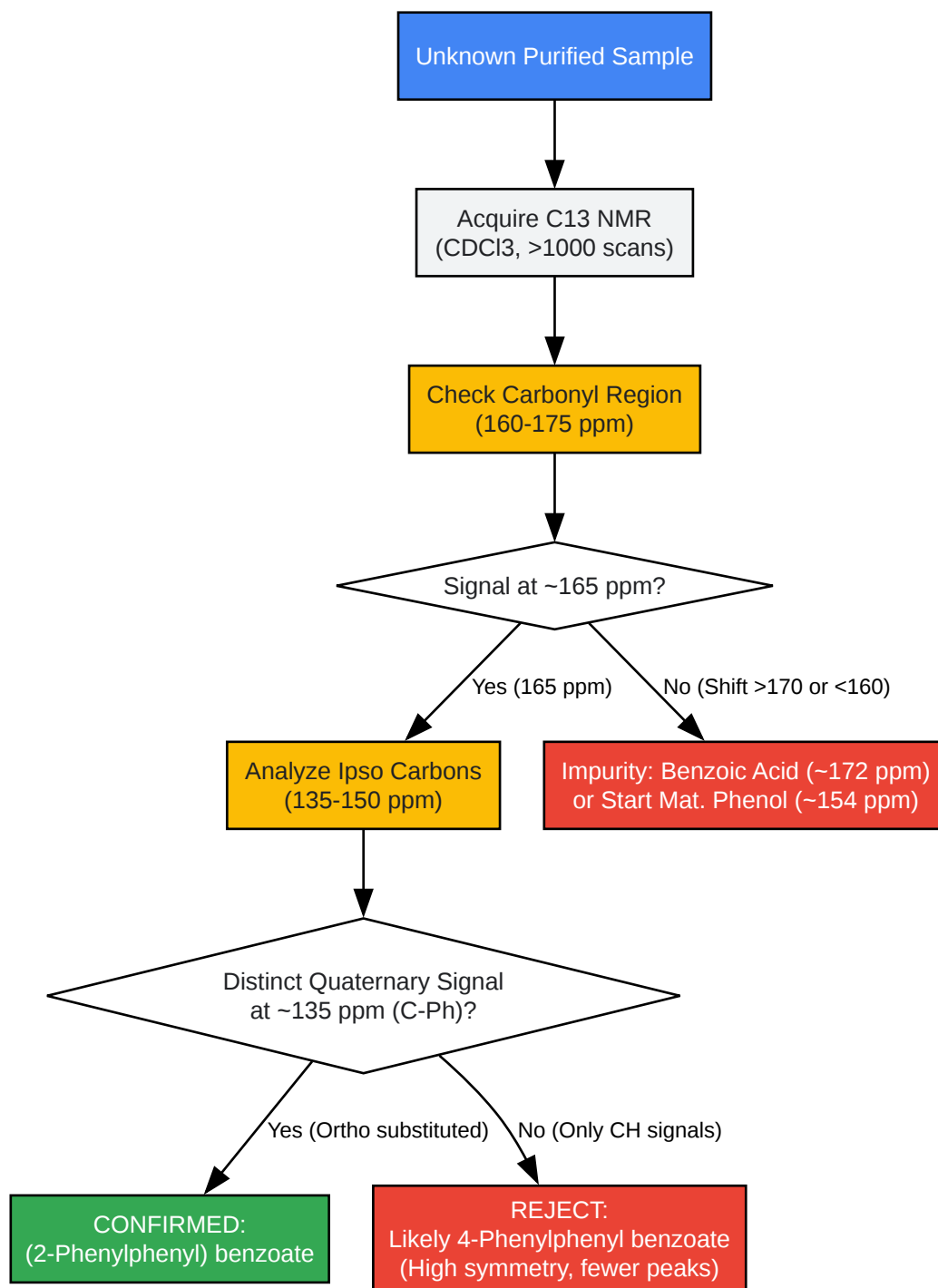
C NMR is the definitive filter.

Table 2: Comparison with Alternatives

Feature	(2-Phenylphenyl) benzoate (Target)	(4-Phenylphenyl) benzoate (Alternative)	Scientific Explanation
Symmetry	Low	High	The para-isomer has a C2 axis of rotation.
Unique Signals	~15 unique peaks	~11 unique peaks	Symmetry in the para-isomer makes C2'/C6' and C3'/C5' equivalent, reducing the peak count.
C-O Shift	~148 ppm	~150 ppm	Ortho-phenyl group causes steric compression, slightly shielding the C-O carbon compared to the para-isomer.
Ortho-Carbon	Distinct singlet at ~135 ppm (Quaternary)	Doublet at ~122 ppm (CH)	In the target, the ortho-position is substituted (quaternary). In the alternative, it is a CH. [6]

Logical Workflow for Structure Elucidation

The following diagram illustrates the decision-making process for confirming the structure using the data above.



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Figure 1: Decision tree for the structural confirmation of **(2-Phenylphenyl) benzoate**, distinguishing it from hydrolysis products and regioisomers.

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